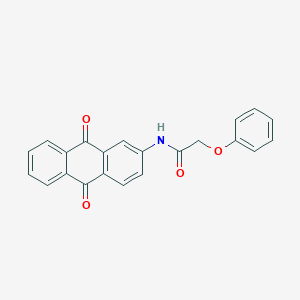![molecular formula C15H17N3O4S2 B11636120 1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B11636120.png)
1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Nitrofenil)sulfonil]-4-(tiofen-2-ilmetil)piperazina es un compuesto orgánico complejo que pertenece a la clase de derivados de piperazina. Este compuesto se caracteriza por la presencia de un grupo nitrofenil, un grupo sulfonil y un grupo tiofen-2-ilmetil unido a un anillo de piperazina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[(4-nitrofenil)sulfonil]-4-(tiofen-2-ilmetil)piperazina típicamente involucra múltiples pasos, comenzando con la preparación de compuestos intermedios. Un método común implica la reacción de cloruro de 4-nitrobencenosulfonilo con piperazina para formar 1-[(4-nitrofenil)sulfonil]piperazina. Este intermedio luego se hace reaccionar con cloruro de tiofen-2-ilmetil en condiciones básicas para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[(4-Nitrofenil)sulfonil]-4-(tiofen-2-ilmetil)piperazina experimenta varias reacciones químicas, incluyendo:
Oxidación: El anillo de tiofeno puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El grupo nitro se puede reducir a un grupo amino en condiciones adecuadas.
Sustitución: El anillo de piperazina puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Se utilizan comúnmente reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA).
Reducción: Hidrogenación catalítica o el uso de agentes reductores como cloruro de estaño(II).
Sustitución: Se pueden utilizar nucleófilos como haluros de alquilo o cloruros de acilo en presencia de una base.
Productos principales
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados de amina.
Sustitución: Diversos derivados de piperazina sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda o inhibidor bioquímico.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-[(4-Nitrofenil)sulfonil]-4-(tiofen-2-ilmetil)piperazina implica su interacción con dianas moleculares específicas. El grupo nitrofenil puede participar en reacciones de transferencia de electrones, mientras que el grupo sulfonil puede formar fuertes enlaces de hidrógeno con moléculas biológicas. El anillo de tiofeno puede interactuar con residuos aromáticos en las proteínas, influyendo en su función y actividad.
Comparación Con Compuestos Similares
Compuestos similares
1-[(4-Nitrofenil)sulfonil]piperazina: Carece del grupo tiofen-2-ilmetil.
1-[(4-Nitrofenil)sulfonil]-4-(3-tienilmetil)piperazina: Estructura similar pero con un patrón de sustitución de tiofeno diferente.
(2R)-1-[(4-terc-butilfenil)sulfonil]-2-metil-4-(4-nitrofenil)piperazina: Contiene un grupo terc-butilfenil en lugar de un grupo tiofen-2-ilmetil.
Singularidad
1-[(4-Nitrofenil)sulfonil]-4-(tiofen-2-ilmetil)piperazina es único debido a la presencia del grupo tiofen-2-ilmetil, que imparte propiedades electrónicas y estéricas distintas. Esto lo convierte en un compuesto valioso para estudiar interacciones bioquímicas específicas y desarrollar nuevos agentes terapéuticos.
Propiedades
Fórmula molecular |
C15H17N3O4S2 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine |
InChI |
InChI=1S/C15H17N3O4S2/c19-18(20)13-3-5-15(6-4-13)24(21,22)17-9-7-16(8-10-17)12-14-2-1-11-23-14/h1-6,11H,7-10,12H2 |
Clave InChI |
TXQZAKZLNHDUOG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11636039.png)
![(5E)-1-acetyl-5-[(2-hydroxy-6-methylquinolin-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11636044.png)
![N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11636048.png)
![Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11636056.png)
![Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate](/img/structure/B11636058.png)

![8-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11636070.png)

![(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11636081.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]pentanamide](/img/structure/B11636096.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11636101.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11636108.png)
![8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine](/img/structure/B11636136.png)
